molecular formula C15H15Cl2N3O3S B2424829 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034318-13-1

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2424829
CAS RN: 2034318-13-1
M. Wt: 388.26
InChI Key: ZQOIOKRHGKTRMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Antiviral Activity

Research has focused on the synthesis of various pyrimidine derivatives and their biological activities. For instance, Saxena et al. (1988) explored the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, analyzing their slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).

Antifolate Inhibitors and Antitumor Agents

Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, potentially acting as antitumor and antibacterial agents (Gangjee et al., 1996).

Crystal Structures and Chemical Interactions

The work by Balasubramani et al. (2007) delved into the crystal structures of certain pyrimidine derivatives, highlighting their relevance in understanding the molecular interactions and potential applications in drug design (Balasubramani et al., 2007).

Activated Nitriles and Antimicrobial Activity

Ammar et al. (2004) reported on the synthesis of novel pyrimidine derivatives containing sulfonyl moieties and discussed their antimicrobial activity, highlighting some compounds with notable activity (Ammar et al., 2004).

Biological Screening and Plant Growth Effects

Pivazyan et al. (2019) conducted preliminary biological screening of newly synthesized pyrimidine derivatives, identifying a pronounced plant growth stimulating effect in some compounds (Pivazyan et al., 2019).

Novel Antifolates Targeting Nucleotide Biosynthesis

Liu et al. (2015) explored a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, showing potential as antitumor agents (Liu et al., 2015).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Gangjee et al. (2005) synthesized and evaluated compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing promise as antitumor agents (Gangjee et al., 2005).

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine

Hou et al. (2016) detailed the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, an important intermediate in pyrimidine synthesis, indicating its broad applications in pharmaceutical and chemical fields (Hou et al., 2016).

Charge-Cumulated Hetarenes and Molecular Interactions

Schmidt and Hetzheim (1997) explored the formation of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, focusing on the molecular interactions and stability of these compounds (Schmidt & Hetzheim, 1997).

Antitumor and Antibacterial Activities

Narendhar et al. (2019) investigated the antibacterial, antitubercular, and anti-HIV activities of novel pyrimidine analogues, identifying potent compounds against selected bacteria and viruses (Narendhar et al., 2019).

Molecular Structure and Hydrogen Bonding Analysis

Shang et al. (2012) reported on the molecular structure of a pyrimidine derivative, emphasizing its potential in forming hydrogen bonds and implications for drug design (Shang et al., 2012).

Design and Synthesis of Dual Inhibitors as Antitumor Agents

Liu et al. (2016) designed and synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase, showing potential as antitumor agents (Liu et al., 2016).

Synthesis and Characterization of Thiopyrimidine Derivatives

Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, comparing DFT/TDDFT and experimental findings, emphasizing their applications in medicine and nonlinear optics (Hussain et al., 2020).

properties

IUPAC Name

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-10-6-14(13(17)7-12(10)16)24(21,22)20-5-3-11(8-20)23-15-2-4-18-9-19-15/h2,4,6-7,9,11H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOIOKRHGKTRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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